molecular formula C15H19N5O3 B4708173 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide

Cat. No. B4708173
M. Wt: 317.34 g/mol
InChI Key: QFWZGMFNODPWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a pyrazole derivative that has been synthesized using various methods.

Scientific Research Applications

4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide has been studied extensively for its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been reported to have inhibitory effects on certain enzymes, such as cyclooxygenase-2, which is involved in the inflammation pathway. Additionally, this compound has shown potential as an antitumor agent, as it has been reported to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide is not well understood. However, it has been reported to have inhibitory effects on certain enzymes, such as cyclooxygenase-2, which is involved in the inflammation pathway. Additionally, this compound has been reported to induce apoptosis in cancer cells, which suggests that it may have a cytotoxic effect on cancer cells.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. This compound has shown inhibitory effects on certain enzymes, such as cyclooxygenase-2, which is involved in the inflammation pathway. Additionally, this compound has been reported to induce apoptosis in cancer cells, which suggests that it may have a cytotoxic effect on cancer cells. However, the exact biochemical and physiological effects of this compound are not well understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide in lab experiments is its potential applications in medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, this compound is relatively easy to synthesize using various methods. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the toxicity levels of this compound and its potential side effects.

Future Directions

There are several future directions for the study of 4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide. Firstly, further studies are required to determine the exact mechanism of action of this compound. Secondly, more research is needed to determine the toxicity levels of this compound and its potential side effects. Additionally, this compound could be further studied for its potential applications in medicinal chemistry, including its potential use as an antitumor agent. Finally, the synthesis method of this compound could be optimized to improve the yield and purity of the final product.

properties

IUPAC Name

4-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3/c1-10-6-4-7-13(16-10)17-14(21)8-5-9-19-12(3)15(20(22)23)11(2)18-19/h4,6-7H,5,8-9H2,1-3H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWZGMFNODPWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCN2C(=C(C(=N2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(6-methylpyridin-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.